

An In-depth Technical Guide to the History of Fumazone Pesticide Use

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Compound of Interest

Compound Name: Fumazone

Cat. No.: B165209

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This technical guide provides a comprehensive overview of the history, toxicology, environmental impact, and regulatory actions related to the pesticide **Fumazone**, with a focus on its active ingredient, dibromochloropropane (DBCP). The information is intended for researchers, scientists, and professionals in drug development and environmental health.

Introduction

Fumazone was the trade name for a pesticide containing the active ingredient 1,2-dibromo-3-chloropropane (DBCP).[1] Developed in the 1950s by Dow Chemical and Shell Chemical Company, it was widely used as a soil fumigant to control nematodes, microscopic worms that damage plant roots.[2][3] Its effectiveness in increasing crop yields made it a popular choice for a variety of agricultural products. However, the history of **Fumazone** is marked by the discovery of its severe adverse health effects, particularly male sterility, leading to its eventual ban in the United States and significant legal battles.[4] This guide details the scientific and historical aspects of **Fumazone**'s use and its lasting legacy.

Chemical and Physical Properties

DBCP is a dense, colorless to amber liquid with a pungent odor.[1][5] It is slightly soluble in water and is a member of the organohalogen compound family.

Property	Value
Chemical Formula	C ₃ H ₅ Br ₂ Cl
Molar Mass	236.33 g/mol
Density	2.05 g/mL
Boiling Point	195.5 °C
Melting Point	6.1 °C
Vapor Pressure	0.8 mmHg (at 20 °C)
Solubility in Water	0.1%
CAS Number	96-12-8

History of Use and Application

Fumazone was introduced in the 1950s and gained widespread use in the United States and internationally on over 40 different crops, including pineapples, bananas, grapes, and tomatoes.[1][3][6] It was primarily used to control nematodes that affect the roots of these crops, leading to increased harvest weights.[1] Application methods included direct soil injection and addition to irrigation water.[3][7] Major manufacturers included Dow Chemical, Shell Chemical, and Occidental Chemical Company.[3] The pesticide was also marketed under other trade names such as Nemagon and Nemaset.[3] Its use was particularly prevalent on banana plantations in Central America, the Caribbean, the Philippines, and Africa.[7][8]

Toxicological Effects and Mechanism of Action

The use of **Fumazone** came to an abrupt halt in the United States after the discovery of its significant toxicological effects on humans and in animal studies.

Adverse Health Effects in Humans

In 1977, a group of workers at a pesticide production plant in California raised concerns about their inability to father children.[3] Subsequent investigations revealed that exposure to DBCP caused azoospermia (absence of sperm) and oligospermia (low sperm count), leading to infertility.[4] Further studies of agricultural workers exposed to DBCP confirmed these findings.

[4] Chronic exposure has also been associated with central nervous system depression, pulmonary congestion, and gastrointestinal distress.[2]

Toxicological Studies in Animals

Prior to the discovery of its effects on humans, animal studies had already indicated the toxicity of DBCP. As early as 1961, laboratory experiments showed that DBCP caused testicular atrophy and reduced sperm quantity and quality in rodents.[3] Studies on rabbits also demonstrated a significant reduction in testes weight and seminiferous tubular diameter at specific doses.[9] The National Cancer Institute reported in 1975 that DBCP was carcinogenic in rats and mice, causing tumors in the stomach, liver, and renal tubules.[3]

Mechanism of Action and Genotoxicity

DBCP is not directly genotoxic but requires metabolic activation to exert its toxic effects. The primary pathway for this activation involves the enzyme glutathione S-transferase (GST).



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Caption: Metabolic activation of DBCP to a reactive episulfonium ion, leading to DNA damage.

This reactive episulfonium ion can covalently bind to DNA, forming DNA adducts and causing single-strand breaks.[10] This DNA damage triggers cellular repair mechanisms, but if the damage is too extensive, it can lead to apoptosis (programmed cell death) or mutations, contributing to its carcinogenic and sterilizing effects.[11] Studies have shown that DBCP can cause chromosomal aberrations and is considered a mutagen.[11]

Environmental Fate and Contamination

DBCP is a persistent and mobile chemical in the environment.

Persistence in Soil and Groundwater

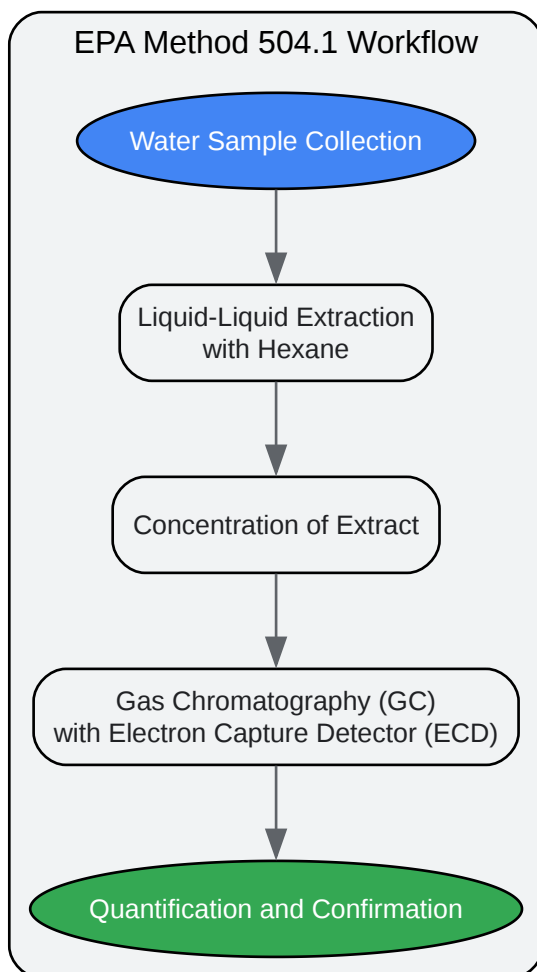
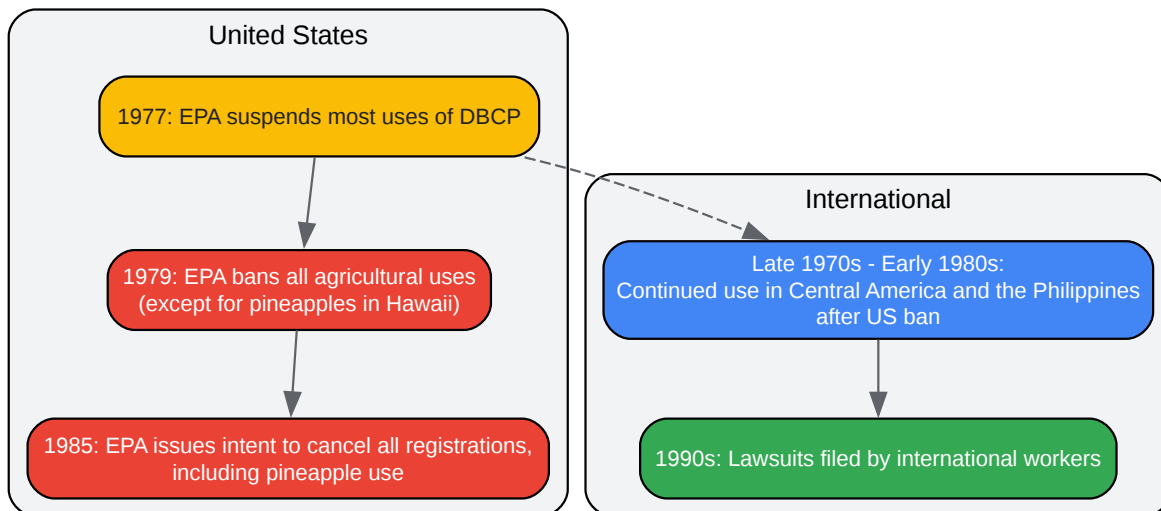
Due to its chemical properties, DBCP has a long residence time in soil and can readily leach into groundwater.[3] Its persistence has led to long-term contamination of soil and water sources in areas where it was heavily used.[1]

Groundwater Contamination

Widespread groundwater contamination from DBCP has been documented, particularly in agricultural areas of California.[6] In 1979, DBCP was detected in wells in the San Joaquin Valley.[8] The U.S. Environmental Protection Agency (EPA) has set a Maximum Contaminant Level (MCL) for DBCP in drinking water at 0.2 micrograms per liter ($\mu\text{g/L}$).[6] However, levels exceeding this MCL have been found in numerous public and private wells for many years after its use was discontinued.[6]

Regulatory History

The discovery of DBCP's severe health effects prompted swift regulatory action in the United States, although its use continued in other parts of the world.



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